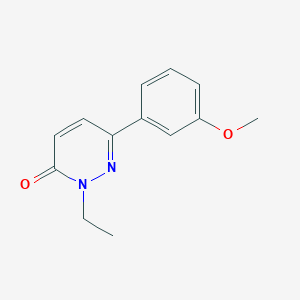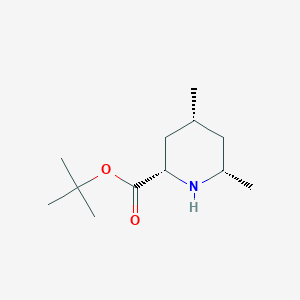
2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one is a pyridazinone compound. Pyridazin-3 (2H)-ones are an important class of compounds due to their diverse pharmacological activities . They have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of this compound is C13H14N2O2. The molecular weight is 230.267.Chemical Reactions Analysis
Pyridazin-3 (2H)-ones can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 230.267. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity Measurement Techniques A critical review of various methods for determining antioxidant activity emphasizes the importance of these techniques in fields ranging from food engineering to medicine. It highlights the advantages and limitations of several tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, based on hydrogen atom transfer and electron transfer mechanisms. These methods are vital for analyzing the antioxidant capacity of complex samples, suggesting their potential relevance in evaluating compounds like 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one. Furthermore, the integration of chemical methods with electrochemical biosensors offers a comprehensive approach to understanding the antioxidant mechanisms and kinetics involved (Munteanu & Apetrei, 2021).
Environmental Estrogenic Compounds Research on methoxychlor, an environmental estrogen, provides insight into how certain chemicals, possibly including methoxyphenyl pyridazinones, can affect the endocrine system and reproductive health. Methoxychlor, upon metabolism, produces HPTE, the estrogenic active form, affecting fertility and prenatal development. This study underscores the importance of understanding the estrogenic and endocrine-disrupting potential of chemicals present in the environment, relevant to assessing the biological impact of this compound and similar compounds (Cummings, 1997).
Atmospheric Reactivity of Methoxyphenols An extensive review of methoxyphenols' atmospheric reactivity, which are by-products of biomass burning and possess potential as tracers for environmental monitoring, points to significant implications for studying compounds like this compound. The document discusses their reactions with atmospheric radicals, impact on air quality, and secondary organic aerosol (SOA) formation. It underlines the need for comprehensive studies on their degradation pathways and environmental impact, which could inform research on the atmospheric behavior of methoxyphenyl pyridazinones (Liu, Chen, & Chen, 2022).
Phosphonic Acid Derivatives Preparation and Applications
Phosphonic acid derivatives are explored for their extensive applications across various fields due to their structural resemblance to phosphate groups. This review provides an overview of synthesis methods and applications of phosphonic acids, touching upon their use in medicinal chemistry, surface functionalization, and as ligands in coordination complexes. This context is invaluable for considering the synthesis and potential applications of pyridazinone-based compounds in material science, bioactive molecule development, and environmental remediation efforts (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, exhibiting diverse pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Direcciones Futuras
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The search for new analgesic and anti-inflammatory agents devoid of side effects continues to be an active area of research in medicinal chemistry .
Propiedades
IUPAC Name |
2-ethyl-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-13(16)8-7-12(14-15)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDJPHGKZSGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)
![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2531911.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)



![2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2531920.png)
![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)

